(E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound that features multiple functional groups, including cyano groups, pyridine rings, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the cyano groups: This step might involve nucleophilic substitution reactions.
Attachment of the piperazine moiety: This can be done through a coupling reaction, often using a palladium catalyst.
Formation of the imidamide group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions might target the cyano groups, converting them to amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Products might include N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(2)14-23-18-15(12-20)11-16(13-21)19(24-18)27-9-7-26(8-10-27)17-5-3-4-6-22-17/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBQTHSVSUVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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